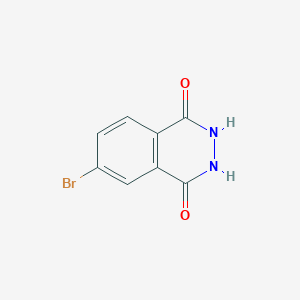

6-Bromophthalazine-1,4-diol

描述

Overview of Fused Diaza-Heterocycles in Medicinal Chemistry

Fused diaza-heterocycles, such as phthalazines, quinoxalines, and quinazolines, are fundamental components in the design of numerous therapeutic agents. longdom.orgambeed.com Their rigid, three-dimensional structures allow for precise spatial arrangement of substituents, which can lead to high-affinity binding to biological targets like enzymes and receptors. longdom.org Nitrogen-containing heterocycles are present in a significant portion of FDA-approved drugs, highlighting their importance in medicinal chemistry. ambeed.comaksci.com These compounds can engage in various interactions with biological macromolecules, including hydrogen bonding and π-stacking, which are crucial for their pharmacological effects. longdom.org The broad spectrum of biological activities exhibited by fused diaza-heterocycles includes anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. bldpharm.combldpharm.com

Historical Context of Phthalazine (B143731) Derivatives in Chemical and Pharmaceutical Research

The study of phthalazine chemistry dates back over a century, with early work focusing on fundamental synthesis and reactivity. accelachem.commyskinrecipes.com Phthalazine itself can be synthesized through methods like the condensation of ω-tetrabromorthoxylene with hydrazine (B178648). accelachem.com Over the decades, research has expanded significantly, driven by the discovery of the diverse pharmacological potential of its derivatives. bldpharm.comepa.gov Phthalazine derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antihypertensive, and anti-inflammatory agents. bldpharm.comsigmaaldrich.cn Commercially available drugs such as Hydralazine, an antihypertensive, and Azelastine, an antihistamine, feature the phthalazine core, underscoring the scaffold's pharmaceutical relevance. sigmaaldrich.cn The versatility of the phthalazine nucleus makes it a valuable starting material for the development of novel drugs and a key intermediate for synthesizing more complex molecules. sigmaaldrich.cnguidechem.com

Specific Research Focus: 6-Bromophthalazine-1,4-diol as a Key Intermediate in Organic Synthesis

Within the extensive family of phthalazine derivatives, this compound (CAS Number: 76240-49-8) serves as a notable example of a key synthetic intermediate. While existing in tautomeric equilibrium with 6-bromo-2,3-dihydrophthalazine-1,4-dione, its diol form presents reactive hydroxyl groups that can be exploited in further chemical transformations.

A primary method for the synthesis of this compound involves the reaction of 4-Bromophthalic anhydride (B1165640) with hydrazine hydrate (B1144303) in a suitable solvent like acetic acid. guidechem.com This reaction provides a direct route to the brominated phthalazine-1,4-dione core.

The utility of this compound as an intermediate is demonstrated in its conversion to other functionalized phthalazine derivatives. For instance, it serves as a precursor in the synthesis of 6-bromo-4-chloro-2H-phthalazin-1-one. guidechem.com This transformation highlights the role of the diol in facilitating the introduction of other reactive functional groups, thereby expanding the synthetic possibilities for creating a diverse library of phthalazine-based compounds for further investigation.

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 76240-49-8 | alchempharmtech.com |

| Molecular Formula | C₈H₅BrN₂O₂ | alchempharmtech.com |

| Molecular Weight | 241.04 g/mol | alchempharmtech.com |

| Synonym | 6-Bromo-2,3-dihydrophthalazine-1,4-dione | sigmaaldrich.cn |

Table 2: Synthetic Utility of this compound

| Starting Material | Reagent(s) | Product | Significance | Reference |

| 4-Bromophthalic anhydride | Hydrazine hydrate | This compound | Direct synthesis of the brominated phthalazine core. | guidechem.com |

| This compound | Chlorinating agent | 6-bromo-4-chloro-2H-phthalazin-1-one | Demonstrates its role as a key intermediate for further functionalization. | guidechem.com |

Structure

3D Structure

属性

IUPAC Name |

6-bromo-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWQSROUAIPXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464085 | |

| Record name | 6-Bromophthalazine-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76240-49-8 | |

| Record name | 6-Bromophthalazine-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromophthalazine 1,4 Diol and Its Derivatives

Strategies for Phthalazine (B143731) Core Synthesis Relevant to 6-Bromophthalazine-1,4-diol Precursors

The formation of the fundamental phthalazine ring system is a well-documented process, with several reliable pathways starting from common aromatic compounds. These methods are crucial for generating the necessary precursors for subsequent bromination.

A predominant strategy for building the phthalazine skeleton involves the cyclization of various phthalic acid derivatives with hydrazine (B178648) and its derivatives. longdom.org The reaction of hydrazine hydrate (B1144303) with precursors such as phthalic anhydrides, phthalides, or 2-acyl benzoic acids leads to the formation of the phthalazinone core. longdom.org For instance, phthalazinones can be synthesized from commercially available phthalic anhydride (B1165640) in a few steps. longdom.orglongdom.org

One common pathway involves the Friedel-Crafts reaction of phthalic anhydride with an aromatic hydrocarbon to produce a 2-aroylbenzoic acid, which is then treated with hydrazine hydrate to yield the phthalazinone derivative. longdom.orgekb.eg Another approach is the direct cyclization of 2-formylbenzoic acid with hydrazine hydrate to form the phthalazinone. researchgate.net These reactions are foundational for creating the base molecule before the introduction of a halogen. nih.gov

Table 1: Precursors for Phthalazinone Core Synthesis via Cyclization

| Precursor | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Phthalic Anhydride | Hydrazine Hydrate, Acetic Acid | Phthalazinone | longdom.orglongdom.org |

| 2-Acyl Benzoic Acids | Hydrazine Hydrate | 4-Substituted Phthalazin-1-one | longdom.orglongdom.org |

| 2-Formylbenzoic Acid | Hydrazine Hydrate | Phthalazinone | researchgate.net |

An alternative and efficient route to the phthalazine core involves the direct condensation of o-phthalaldehydes (1,2-dibenzenedicarboxaldehydes) with hydrazine. researchgate.net This method provides a straightforward synthesis of the phthalazine ring. organic-chemistry.org

A practical sequence to achieve this involves starting with substituted 2-bromobenzaldehyde (B122850) acetals. researchgate.netdntb.gov.ua These precursors undergo lithiation followed by formylation to introduce the second aldehyde group. Subsequent deprotection of the acetal (B89532) yields the required o-phthalaldehyde, which is then readily cyclized with anhydrous hydrazine in ethanol (B145695) to produce the final phthalazine derivative in good yields. researchgate.net This multi-step process allows for the synthesis of phthalazines with various substitution patterns. researchgate.netdntb.gov.ua

Synthesizing halogenated phthalazines, which are direct precursors to compounds like this compound, can be achieved through several modified processes. One strategy is to begin the synthesis with an already halogenated starting material, such as a substituted o-benzoic acid derivative, and carry it through the cyclization process with hydrazine hydrate. nih.gov

Alternatively, the halogen can be introduced after the formation of the phthalazine core. For example, a phthalazinone can be treated with a halogenating agent like phosphorus oxychloride (POCl₃) to produce a 1-chlorophthalazine. nih.gov Similarly, starting with phthalic anhydride and reacting it with hydrazine hydrate, followed by treatment with POCl₃, can yield 1,4-dichlorophthalazine. nih.gov These chloro-derivatives are versatile intermediates where the chlorine atoms can be displaced by other nucleophiles or serve as a handle for further functionalization. longdom.org The reactivity of the halogen is dependent on its position on the phthalazine ring system. longdom.org

Regioselective Bromination Techniques for Phthalazine Derivatives

Achieving regioselectivity in the bromination of the phthalazine core is essential for the synthesis of a specific isomer like this compound. The choice of brominating agent and reaction conditions dictates the position of halogenation on the benzene (B151609) portion of the molecule.

Direct bromination of a pre-formed phthalazinone core is an effective method for introducing a bromine atom onto the aromatic ring. researchgate.net The use of potassium tribromide (KBr₃) has been reported as a successful reagent for this transformation. researchgate.net This approach is part of a multi-step synthesis that begins with the cyclization to form the phthalazinone, followed by this direct bromination step to yield a bromophthalazinone derivative. researchgate.net This method provides a direct pathway to introduce bromine onto the core structure.

The specific placement of a halogen, such as bromine at the 6-position, requires careful consideration of the directing effects of substituents already present on the phthalazine ring. The electronic nature of the existing groups on the benzene ring will influence the regiochemical outcome of electrophilic aromatic substitution.

In addition to direct bromination with reagents like KBr₃, other brominating agents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like dibenzoyl peroxide, can be used. nih.govnih.gov The choice between different brominating agents and the reaction conditions can influence the position of bromination. The inherent reactivity of different positions on the phthalazine ring system also plays a role, with the activity of halogens attached to the azine part of the ring differing from those on the benzene part. longdom.org Therefore, a synthesis strategy for a specifically substituted compound like this compound must carefully select the precursor and the bromination method to ensure the desired regioselectivity.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phthalic anhydride |

| Hydrazine hydrate |

| 2-Acyl benzoic acid |

| Phthalazinone |

| 2-Formylbenzoic acid |

| Phthalide |

| o-Phthalaldehyde |

| 2-Bromobenzaldehyde acetal |

| 1-Chlorophthalazine |

| Phosphorus oxychloride |

| 1,4-Dichlorophthalazine |

| Potassium tribromide (KBr₃) |

| N-Bromosuccinimide (NBS) |

Functionalization and Derivatization Strategies Utilizing this compound

This compound serves as a versatile building block for a variety of chemical transformations. The presence of the bromo group on the benzene ring and the nucleophilic diol moieties allows for a wide range of functionalization and derivatization reactions, enabling the synthesis of a diverse library of phthalazine derivatives.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for forming carbon-heteroatom bonds. rsc.org In the context of this compound, the bromo substituent is an ideal handle for such transformations. Specifically, the formation of carbon-sulfur (C–S) bonds to generate aryl sulfides has been a subject of significant interest. researchgate.net

The synthesis of alkylsulfanyl phthalazinone derivatives has been achieved through palladium-catalyzed coupling of brominated phthalazinone precursors with aliphatic mercaptans. researchgate.net This methodology is directly applicable to this compound, allowing for the introduction of various sulfur-containing moieties. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. mit.edu Ligands such as Xantphos, SPhos, and various biaryl phosphines have been shown to be effective in promoting C-N and C-O bond formations, and similar systems are employed for C-S coupling. mit.edubeilstein-journals.org

Table 1: Representative Conditions for Palladium-Catalyzed C-S Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 | Moderate to Good | beilstein-journals.org |

| Pd₂(dba)₃ | Tol-BINAP | LiCl | Toluene | 110 | Good | researchgate.net |

| Pd(OAc)₂ | Neocuproine | CsOH | DMF | 100 | Good | researchgate.net |

Note: This table represents typical conditions for related palladium-catalyzed coupling reactions and may be adapted for this compound.

The halogen atom on the phthalazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the direct displacement of the bromide in this compound with a variety of nucleophiles. The reactivity of the halogen is enhanced by the presence of the electron-withdrawing nitrogen atoms in the adjacent heterocyclic ring. longdom.orgnih.gov

Common nucleophiles used in these reactions include primary and secondary amines, leading to the formation of amino-phthalazine derivatives. longdom.org Another important transformation is the substitution with sodium azide (B81097) to introduce an azido (B1232118) group, which can serve as a precursor for further functionalization, such as the construction of triazole rings. sciforum.net The reaction conditions typically involve heating the halogenated phthalazine with the nucleophile in a polar aprotic solvent like DMSO or DMF. sciforum.net

Table 2: Examples of Nucleophilic Substitution on Halogenated Phthalazines

| Halogenated Phthalazine | Nucleophile | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 1,4-Dichlorophthalazine | Primary/Secondary Amines | Not Specified | Not Specified | 1,4-Diaminophthalazine | longdom.org |

| N-alkyl-5-chloro-phthalazine-1,4-dione | Sodium Azide (NaN₃) | DMSO | 100 °C | N-alkyl-5-azido-phthalazine-1,4-dione | sciforum.net |

The diol functionality of this compound, which exists in tautomeric equilibrium with the phthalazine-1,4-dione form, presents opportunities for O-alkylation and N-alkylation. The Mitsunobu reaction is a particularly versatile method for alkylation under mild conditions. nih.gov This reaction facilitates the conversion of the N-H or O-H groups into N-alkyl or O-alkyl ethers by reacting the substrate with an alcohol in the presence of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov

This procedure is known for its stereoselectivity, typically proceeding with an inversion of configuration at the alcohol's stereocenter. nih.gov For phthalazine-1,4-diol derivatives, the Mitsunobu reaction provides a reliable route for introducing a wide range of alkyl groups, including those that are sterically hindered or contain sensitive functional groups. beilstein-archives.org The synthesis of N- and O-alkyl derivatives of 4-bromophthalazinone has been successfully demonstrated using this procedure. researchgate.net

Table 3: General Parameters for the Mitsunobu Reaction

| Substrate | Reagents | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Alcohol/Phthalazinone | Alcohol, PPh₃, DEAD/DIAD | THF, Dioxane | Mild conditions, Inversion of configuration | nih.govnih.gov |

| Diazo NH-heterocycles | Alcohol, PPh₃, Di-tert-butyl azodicarboxylate | Not Specified | Allows introduction of sterically demanding groups | beilstein-archives.org |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net

For the synthesis of phthalazine-1,4-dione derivatives, MCRs offer a powerful alternative to traditional multi-step syntheses. For instance, a one-pot method for synthesizing (E)-2-((benzylideneamino)-5-mercapto-4H-1,2,4-triazol-3-yl)-2,3-dihydrophthalazine-1,4-diones involves the reaction of phthalic anhydride, an aromatic aldehyde, and 4-amino-5-hydrazino-4H-1,2,4-triazole-3-thiol. researchgate.net Such strategies can be adapted using 4-bromophthalic anhydride as a precursor to introduce the bromine atom, which can then be converted to the diol, or by using this compound itself in reactions with suitable partners.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of this compound and its derivatives, applying these principles can lead to more sustainable and environmentally benign methodologies. ejcmpr.comrsc.org

Key green chemistry approaches applicable to phthalazine synthesis include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts compared to conventional heating methods. mdpi.comnih.gov

Ultrasonic Irradiation : Sonication provides an alternative energy source that can enhance reaction rates and yields, operating under the principles of acoustic cavitation. mdpi.com

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. researchgate.net

Catalysis : The use of efficient catalysts, including heterogeneous catalysts that can be easily recovered and recycled, improves atom economy and reduces waste. mdpi.com

These strategies contribute to making the synthesis of complex heterocyclic compounds like this compound more energy-efficient and sustainable. nih.gov

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is a critical step in developing efficient and scalable synthetic routes for this compound and its derivatives. The goal is to maximize the yield and purity of the desired product while minimizing reaction time, energy consumption, and waste generation.

Several factors are typically investigated during optimization:

Catalyst and Ligand Screening : In palladium-catalyzed reactions, the choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is paramount. beilstein-journals.org Different ligands can have a profound impact on reaction rate and selectivity.

Solvent and Base Selection : The polarity of the solvent and the strength of the base can influence the solubility of reactants and the rate of reaction. For example, in C-N cross-coupling reactions, bases like Cs₂CO₃ and K₂CO₃ are often screened. beilstein-journals.org

Temperature and Reaction Time : Adjusting the temperature can overcome activation energy barriers, but excessively high temperatures may lead to decomposition or side reactions. Monitoring the reaction progress allows for the determination of the optimal reaction time.

Concentration of Reactants : The stoichiometry and concentration of the reactants are adjusted to ensure complete conversion of the limiting reagent and to suppress side reactions.

Systematic studies, often involving a design of experiments (DoE) approach, are employed to identify the optimal set of conditions for a specific transformation, leading to robust and high-yielding synthetic protocols. researchgate.net

Spectroscopic and Advanced Analytical Characterization of 6 Bromophthalazine 1,4 Diol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a compound like 6-Bromophthalazine-1,4-diol, both ¹H and ¹³C NMR would provide critical information about its chemical environment.

¹H NMR and ¹³C NMR Analyses of Phthalazine (B143731) Frameworks

The ¹H NMR spectrum of a phthalazine derivative provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For the phthalazine framework, the aromatic protons typically appear in the downfield region of the spectrum. In the case of this compound, the protons on the benzene (B151609) ring would be influenced by the electron-withdrawing bromine atom and the diol functional groups.

Similarly, ¹³C NMR spectroscopy is instrumental in identifying the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal, with the chemical shifts being indicative of their hybridization and neighboring atoms. The carbons attached to the bromine and hydroxyl groups would exhibit characteristic shifts.

For a related compound, 2,3-Dihydro-phthalazine-1,4-dione, the following ¹H and ¹³C NMR data have been reported, which can serve as a reference for the expected spectral regions for the phthalazine core:

| Compound | Technique | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|---|

| 2,3-Dihydro-phthalazine-1,4-dione | ¹H NMR | DMSO-d₆ | 7.82 (dd, J = 5.93, 3.30 Hz, 2H, ArH), 8.06 (dd, J = 5.89, 3.28 Hz, 2H, ArH) |

| ¹³C NMR | DMSO-d₆ | 125.78 (2 × C), 128.68 (2 × C), 132.35 (2 × C), 156.41 (2 × C) |

Advanced NMR Techniques for Stereochemical Assignments

To fully characterize complex molecules, especially those with stereocenters, advanced NMR techniques are employed. While this compound itself is achiral, analogues with stereocenters would necessitate the use of techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the spatial proximity of protons, and Correlation Spectroscopy (COSY) to establish proton-proton coupling networks. These methods are crucial for assigning the relative stereochemistry of substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=N bonds. The hydroxyl groups would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C=N stretching of the phthalazine ring would likely appear in the 1600-1680 cm⁻¹ region. For comparison, the FT-IR spectrum of 2,3-Dihydro-phthalazine-1,4-dione shows significant peaks at 3461, 3207, 2715, 1773, 1749, and 1609 cm⁻¹. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The mass spectrum would also show a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes). Fragmentation analysis can provide further structural information by identifying characteristic cleavage patterns of the phthalazine ring and its substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the phthalazine core in this compound are expected to exhibit characteristic π-π* transitions. The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the aromatic ring. The bromine atom and hydroxyl groups would act as auxochromes, potentially causing a shift in the absorption bands compared to the unsubstituted phthalazine-1,4-diol.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov This technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would unambiguously confirm its molecular structure and provide insights into its crystal packing. The resulting electron density map would reveal the exact positions of all atoms, including the bromine and the atoms of the diol functional groups.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying components within a mixture. For a compound such as this compound and its analogues, these methods are indispensable for assessing purity, identifying impurities, and supporting various stages of drug development and quality control.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like phthalazine derivatives. Its high resolution and sensitivity make it ideal for purity assessment and quantitative analysis. The separation is typically achieved on a stationary phase packed in a column, with a liquid mobile phase moving through it under high pressure.

For this compound and related structures, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The presence of the polar diol functional groups and the relatively nonpolar brominated aromatic system in this compound allows for effective retention and separation using this technique. A simple reverse-phase HPLC method can be employed for the analysis of the parent compound, phthalazine, using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Method development for a specific analogue would involve optimizing parameters such as the mobile phase composition, pH, column temperature, and detector wavelength to achieve the desired separation from impurities and degradation products. The use of a solid-phase extraction (SPE) step may also be incorporated prior to HPLC analysis to clean up complex sample matrices, such as plasma, and concentrate the analytes of interest. researchgate.netrsc.org

Table 1: Typical HPLC Parameters for the Analysis of Phthalazine Derivatives

| Parameter | Typical Conditions | Rationale |

| Column | C18 (Octadecyl Silane), 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. |

| Buffer/Modifier | 0.1% Formic Acid or Phosphoric Acid | Controls the ionization of analytes and improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detection | UV-Vis Detector at 254 nm or 280 nm | Phthalazine rings exhibit strong UV absorbance for sensitive detection. |

| Temperature | 25-40 °C | Controls viscosity and can improve separation efficiency. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. f1000research.com It is highly effective for identifying and quantifying volatile and thermally stable compounds. However, direct analysis of polar, non-volatile compounds like this compound by GC-MS is challenging due to the presence of two hydroxyl (-OH) functional groups. These groups can cause poor chromatographic peak shape and thermal degradation in the hot GC inlet. libretexts.org

To overcome these limitations, a chemical derivatization step is typically required prior to GC-MS analysis. nih.gov Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. libretexts.orgjfda-online.com The most common derivatization methods for hydroxyl groups are silylation and acylation. nih.gov

Silylation: This reaction replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com The resulting TMS ethers are significantly more volatile and suitable for GC analysis.

Acylation: This involves reacting the hydroxyl groups with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form ester derivatives. libretexts.org Fluoroacyl derivatives can enhance volatility and improve detection sensitivity. jfda-online.com

Once derivatized, the sample is injected into the GC-MS system, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for confident identification. unar.ac.id

Table 2: Common Derivatization Reagents for GC-MS Analysis of Compounds with Hydroxyl Groups

| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative | Advantages |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Alcohols, Phenols, Carboxylic Acids | TMS Ether | Increases volatility and thermal stability; inert by-products. sigmaaldrich.com |

| Acylation | TFAA (Trifluoroacetic Anhydride) | Alcohols, Phenols, Amines | Fluoroacyl Ester | Increases volatility; enhances detectivity with Electron Capture Detection (ECD). jfda-online.com |

| Alkylation | Methanolic HCl | Carboxylic Acids | Methyl Ester | Forms stable derivatives for analysis. scribd.com |

Chemometric Methods in Spectroscopy-Based Pharmaceutical Analysis

Chemometrics involves the application of mathematical and statistical methods to chemical data to extract maximum relevant information. frontiersin.org In pharmaceutical analysis, chemometric techniques are increasingly combined with spectroscopic and chromatographic data (such as that from HPLC or NIR spectroscopy) to enhance quality control and process understanding. ijpsjournal.comlongdom.org These methods allow for the analysis of complex, multivariate datasets to identify patterns, classify samples, and build predictive models. frontiersin.org

For the analysis of this compound, chemometrics can be applied to data generated by techniques like HPLC-DAD (Diode Array Detector) or other spectroscopic methods to monitor product quality and consistency. longdom.org For instance, instead of just monitoring the purity based on a single peak in an HPLC chromatogram, chemometric models can analyze the entire chromatogram or spectrum.

Key chemometric techniques applicable to pharmaceutical analysis include:

Principal Component Analysis (PCA): An unsupervised exploratory technique that reduces the dimensionality of complex datasets. longdom.org It can be used to visualize variations between different batches of a drug substance, identify outliers, and detect the presence of unexpected impurities by analyzing spectroscopic or chromatographic profiles.

Partial Least Squares (PLS) Regression: A supervised regression method used to model the relationship between a set of predictor variables (e.g., spectral data) and one or more response variables (e.g., concentration, potency). longdom.org PLS can be used to build calibration models for the quantitative analysis of the active pharmaceutical ingredient (API) in the presence of excipients, directly from spectroscopic data, potentially reducing the need for extensive sample preparation.

The integration of chemometrics with analytical techniques provides a more holistic approach to quality control, enabling real-time process monitoring, ensuring batch-to-batch consistency, and facilitating the early detection of deviations from quality standards. longdom.orgacs.org

Table 3: Application of Chemometric Methods in Pharmaceutical Analysis

| Chemometric Method | Type | Primary Application | Example of Use for this compound |

| Principal Component Analysis (PCA) | Unsupervised Classification | Exploratory data analysis, outlier detection, batch-to-batch comparison. nih.gov | Analyzing HPLC-DAD data from multiple production batches to ensure consistency and identify any anomalous impurity profiles. |

| Partial Least Squares (PLS) Regression | Supervised Regression | Quantitative analysis, building calibration models to predict properties from spectral data. ijpsjournal.com | Developing a model based on NIR spectra to predict the concentration of this compound in a solid dosage form without wet chemistry. |

Structure Activity Relationship Sar Studies of 6 Bromophthalazine 1,4 Diol Derivatives

Methodologies for SAR Elucidation in Phthalazine (B143731) Compounds

The elucidation of structure-activity relationships for phthalazine compounds involves a variety of strategic approaches. These methodologies are designed to systematically probe the chemical space around the phthalazine core to identify key structural determinants for biological activity.

A primary strategy in SAR studies is the systematic modification of the phthalazine core. This involves the synthesis of a series of analogues where different positions on the phthalazine ring system are substituted with a variety of functional groups. For instance, researchers might introduce different substituents at various positions to explore the effects on biological activity. The goal is to understand how changes in steric bulk, electronics, and hydrogen bonding potential at different points on the scaffold impact the compound's efficacy and selectivity. This approach allows for the mapping of the pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.

One common modification involves the substitution at the 1- and 4-positions of the phthalazine nucleus. For example, the introduction of biarylamide or biarylurea moieties at the 1-position has been explored to enhance anti-proliferative activity. Similarly, linking different heterocyclic rings or functional groups through various spacers to the phthalazine core can significantly alter the biological profile. The synthesis of these derivatives is often achieved through multi-step reaction sequences, starting from appropriately substituted precursors.

| Position of Modification | Type of Modification | Observed Effect on Biological Activity |

|---|---|---|

| 1-position | Introduction of biarylurea or biarylamide moieties | Enhanced anti-proliferative and VEGFR-2 inhibitory activity |

| 4-position | Substitution with anilino or phenoxy groups | Broad-spectrum cell growth inhibition |

| 6-position | Introduction of various substituents | Modulation of PDE5 inhibitory activity |

The presence and position of a halogen atom, such as bromine, can have a profound effect on the physicochemical properties and biological activity of a molecule. In the context of 6-bromophthalazine-1,4-diol, the bromine substituent at the 6-position is expected to influence the compound's lipophilicity, electronic distribution, and metabolic stability.

The introduction of a bromine atom can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Electronically, the electron-withdrawing nature of bromine can modulate the reactivity of the phthalazine ring and influence hydrogen bonding interactions. SAR studies focusing on the bromine substituent would involve synthesizing analogues where the bromine is replaced by other halogens (e.g., chlorine, fluorine) or other functional groups with varying electronic and steric properties to determine the optimal substitution for a given biological target. For example, studies on other heterocyclic systems have shown that electron-withdrawing groups can enhance antifungal activity.

The hydroxyl groups at the 1- and 4-positions of the phthalazine-1,4-diol moiety are critical functional groups that can significantly contribute to the biological activity of the molecule. These groups can act as both hydrogen bond donors and acceptors, enabling strong interactions with amino acid residues in the active site of a target protein.

The importance of these hydroxyl groups is often investigated by replacing them with other functional groups, such as methoxy (B1213986) groups or hydrogen atoms, to assess the impact on activity. For instance, the conversion of a hydroxyl group to a methoxy group eliminates its hydrogen bond donating ability and increases lipophilicity, which can lead to a significant change in biological response. Studies on other heterocyclic compounds have demonstrated that the presence of hydroxyl groups can be crucial for potent biological effects, such as vasorelaxant activity. The tautomeric nature of the phthalazine-1,4-diol, existing in equilibrium with the phthalazine-1,4-dione form, further adds to the complexity of its interactions and is a key consideration in SAR studies.

Pharmacophore Replacement and Integration in Phthalazine Design

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential structural features of a molecule responsible for its biological activity. In the context of phthalazine derivatives, pharmacophore replacement and integration strategies are employed to design novel compounds with improved properties. This can involve replacing a part of the phthalazine scaffold with another chemical group that retains the key pharmacophoric features but may offer advantages in terms of synthesis, ADME properties, or intellectual property.

For example, if a specific hydrogen bond acceptor is identified as a key pharmacophoric element, it might be possible to replace a part of the phthalazine ring with a different heterocyclic system that presents a hydrogen bond acceptor in a similar spatial arrangement. Integration involves combining the phthalazine core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities.

Influence of Substituent Polarity and Lipophilicity on Activity

The polarity and lipophilicity of substituents on the this compound core are critical determinants of its pharmacokinetic and pharmacodynamic properties. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, metabolism, and excretion (ADME).

Generally, increasing the lipophilicity of a compound can enhance its membrane permeability and binding to hydrophobic targets. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. SAR studies often involve the synthesis of a series of analogues with substituents that systematically vary in polarity and lipophilicity. For example, replacing a nonpolar alkyl group with a polar hydroxyl or amino group can significantly alter the compound's properties and its biological activity. A balance between lipophilicity and polarity is often sought to achieve optimal biological activity and a favorable pharmacokinetic profile.

| Substituent Property | General Effect on Biological Activity | Example |

|---|---|---|

| Increased Lipophilicity | May enhance membrane permeability and binding to hydrophobic pockets. | Introduction of a chloro group. |

| Increased Polarity | May improve aqueous solubility and interaction with polar residues in a binding site. | Introduction of a hydroxyl group. |

| Electron-donating Groups | Can increase electron density on the aromatic ring, potentially affecting binding affinity. | Methoxy group. |

| Electron-withdrawing Groups | Can decrease electron density, influencing reactivity and hydrogen bonding potential. | Nitro or fluoro groups. |

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound derivatives, through computational modeling and experimental techniques, can provide valuable insights into their preferred spatial arrangements.

By understanding the low-energy conformations of a series of analogues and correlating this information with their biological activities, it is possible to develop a 3D-SAR model. This model can help to define the optimal geometry for binding to the target and guide the design of new, more rigid analogues that are "pre-organized" in the bioactive conformation. Molecular docking studies, which predict the binding mode of a ligand within the active site of a receptor, are often used in conjunction with conformational analysis to rationalize the observed SAR and to propose new modifications.

Comparative SAR Studies with Related Heterocyclic Systems

The exploration of bioisosteric replacements is a fundamental strategy in medicinal chemistry to optimize lead compounds. In the context of this compound and its derivatives, comparative structure-activity relationship (SAR) studies with related heterocyclic systems, such as quinazolines and pyridazines, are crucial for understanding the pharmacophoric requirements for various biological activities. Phthalazines and quinazolines are structural isomers, differing in the placement of one nitrogen atom in the heterocyclic ring, which can significantly influence their physicochemical properties and biological target interactions.

Comparison with Quinazoline (B50416) Derivatives

Quinazolinone and quinazoline derivatives have been extensively studied for their wide range of pharmacological activities, including antimicrobial and cytotoxic effects. SAR studies on quinazolinones have revealed that substitutions at positions 2 and 3, as well as the presence of a halogen atom at positions 6 and 8, can enhance their antimicrobial activity. nih.gov The presence of a substituted aromatic ring at the 3-position and a methyl or thiol group at the 2-position are also considered essential for antimicrobial action. nih.gov

In a comparative study of silver(I) complexes of quinazoline and phthalazine, both demonstrated good antibacterial activity. rsc.org This suggests that both heterocyclic scaffolds can be effective in interacting with bacterial targets. However, the specific substitution patterns that confer optimal activity can differ between the two ring systems. For instance, while halogen substitution is important for quinazolinone activity, the influence of a bromine atom at the 6-position of a phthalazine-1,4-diol system on similar targets would require direct comparative evaluation.

The table below summarizes the key SAR points for phthalazine and quinazoline derivatives based on available literature.

| Feature | Phthalazine Derivatives | Quinazoline Derivatives | Biological Activity |

| Core Structure | Phthalazine | Quinazoline | General |

| Substitution Positions | N-2 and C-1/C-4 are common sites for modification. | Positions 2, 3, 4, 6, and 8 are critical for activity modulation. nih.gov | Antimicrobial, Anticancer nih.gov |

| Halogen Substitution | The effect of the 6-bromo substituent is a key feature. | Halogen at position 6 or 8 enhances antimicrobial activity. nih.gov | Antimicrobial nih.gov |

| Aromatic Substituents | Phenyl substitution at N-2 has been explored for cytotoxicity. nih.gov | Substituted aromatic ring at position 3 is important for antimicrobial effects. nih.gov | Cytotoxicity, Antimicrobial nih.govnih.gov |

This table is a synthesis of information from multiple sources and does not represent a direct head-to-head comparative study.

Comparison with Pyridazine (B1198779) Derivatives

Pyridazine and its derivatives are considered bioisosteres of phthalazines. mdpi.com The pyridazine core is also a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. mdpi.comresearchgate.net Comparative studies involving pyridazine bioisosteres have shown that nonclassical bioisosteres can sometimes exhibit better antibacterial and antifungal activity than classical ones. mdpi.com For example, in a series of pyridazine bioisosteres, compounds with a methyl group were found to be more active than those with fluorine or chlorine atoms. mdpi.com

A study on cis-tetrahydrophthalazinone/pyridazinone hybrids revealed that combining the pharmacophores of both systems can lead to potent dual inhibitors of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This highlights the potential for synergistic effects or the ability to target multiple related enzymes by incorporating elements from both heterocyclic systems.

The following table provides a comparative overview of the SAR of phthalazine and pyridazine derivatives.

| Feature | Phthalazine Derivatives | Pyridazine Derivatives | Biological Activity |

| Bioisosteric Relationship | The phthalazine core contains a fused benzene (B151609) ring. | The pyridazine core is a six-membered ring with two adjacent nitrogen atoms. mdpi.com | General |

| Key Pharmacophoric Elements | The 1,4-dione system is a key feature. | The pyridazinone core is a common pharmacophore. | Various |

| Influence of Substituents | Modifications at the nitrogen and carbon atoms of the core structure are common. | Substituents on the pyridazine ring significantly impact activity. mdpi.com | Antimicrobial mdpi.com |

| Hybrid Structures | Hybrids with pyridazinones have been synthesized. | Can be combined with phthalazinone pharmacophores to create dual inhibitors. | PDE Inhibition |

This table is a synthesis of information from multiple sources and does not represent a direct head-to-head comparative study.

Computational Chemistry and in Silico Modeling of 6 Bromophthalazine 1,4 Diol and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netfrontiersin.org This technique is widely used to forecast the binding mode of a small molecule ligand, such as a phthalazine (B143731) derivative, within the active site of a target protein. frontiersin.org The process involves two main stages: a sampling engine that generates various possible conformations of the ligand within the binding site, and a scoring function that estimates the binding affinity for each conformation. researchgate.net Docking can be performed with different levels of flexibility, from rigid-body docking where both molecules are treated as inflexible, to semi-flexible docking where the ligand is flexible but the protein is rigid, to fully flexible docking. researchgate.net

Binding site analysis through molecular docking elucidates the specific interactions that stabilize the ligand-target complex. For analogues of 6-Bromophthalazine-1,4-diol, such as other phthalazine and quinazoline (B50416) derivatives, docking studies have identified key interactions with target proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

In studies involving VEGFR-2, anilino-phthalazine derivatives have been identified as potent inhibitors. nih.gov Molecular docking simulations showed that these compounds occupy the ATP binding domain of the receptor. nih.gov For example, certain derivatives were found to form multiple hydrogen bonds with crucial amino acid residues such as Cys919, Glu883, and Asp1044. nih.gov The phthalazine moiety itself typically settles into a hydrophobic pocket formed by residues including Cys919, Phe918, Leu1035, and Val848. nih.gov

Similarly, docking studies of 6-bromo quinazoline derivatives, which are structurally related analogues, against the EGFR active site revealed hydrogen bonding and other important interactions with key residues. nih.gov The binding energies calculated from these simulations provide a quantitative estimate of the affinity between the compound and the protein target. nih.gov

| Analogue Type | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 4-(4-chlorophenyl)phthalazine derivative | VEGFR-2 | Cys919, Val916, Glu883, Asp1044, Ile892 | -98.84 | nih.gov |

| 4-(4-chlorophenyl)phthalazine derivative | VEGFR-2 | Cys919, Glu883, Asp1044 | -95.86 | nih.gov |

| 6-bromo-2-mercapto-quinazoline derivative (8a) | EGFR | Not specified | -6.7 | nih.gov |

| 6-bromo-2-mercapto-quinazoline derivative (8c) | EGFR | Not specified | -5.3 | nih.gov |

Allosteric pockets are binding sites on a protein that are distinct from the primary active (orthosteric) site. cresset-group.comnih.gov Ligands that bind to these sites, known as allosteric modulators, can alter the protein's conformation, thereby influencing its activity. nih.gov The identification of allosteric sites presents a significant opportunity in drug design, as these sites tend to be more unique than the highly conserved active sites of many protein families, potentially leading to drugs with higher specificity and fewer side effects. cresset-group.comnih.gov

Computational methods can help identify these pockets, which may be transient or not obvious from a single static crystal structure. cresset-group.com In the context of phthalazine analogues, studies on VEGFR-2 inhibitors have classified them based on their binding mechanism. Type II inhibitors are those that not only occupy the ATP binding site but also extend into an adjacent allosteric hydrophobic pocket. nih.gov Docking simulations of certain phthalazine derivatives confirmed that they act as type II inhibitors, with a terminal hydrophobic moiety fitting into this allosteric pocket. nih.gov This dual-site interaction can lead to enhanced inhibitory activity and provides a rational basis for designing more potent and selective modulators.

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. nih.govresearchgate.net These methods calculate properties such as molecular orbital energies, electron density distribution, and the stability of different molecular states, which are fundamental to a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, determining its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations on 6-bromo quinazoline analogues have been used to determine the energies and distribution of these orbitals. nih.gov For instance, in some derivatives, the HOMO was found to be located on the bromobenzene and quinazolinone rings, while the LUMO was distributed more broadly across the entire molecule. nih.gov This information is vital for predicting how the molecule will interact with other species in a chemical reaction.

| Orbital | Energy (eV) | Reference |

|---|---|---|

| HOMO | -6.32 | nih.gov |

| LUMO | -1.87 | nih.gov |

| Energy Gap (ΔE) | 4.45 | nih.gov |

Spin density is a measure of the spatial distribution of an unpaired electron in a radical species. nih.gov The more delocalized the spin density, the more stable the radical, because the unpaired electron is spread over a larger area, reducing its reactivity. nih.gov The formation of radicals is a key step in many biochemical processes, including oxidative stress.

For bromo-aromatic compounds, quantum chemical calculations can predict the stability of radicals formed, for example, by hydrogen atom abstraction. researchgate.net Studies on bromophenols have shown that the number and position of bromine atoms play a significant role in the spin distribution of the resulting radicals. researchgate.net The unpaired spin density is often delocalized over the aromatic ring and involves the bromine atom, particularly when it is in the ortho position relative to the radical center. researchgate.net This delocalization contributes to the stabilization of the radical. researchgate.net Understanding the spin density distribution in a potential radical of this compound would be crucial for evaluating its antioxidant potential or its role in redox reactions, as the bromine atom would be expected to participate in the delocalization of any unpaired spin. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The underlying principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects. mdpi.com QSAR models are mathematical equations that relate calculated molecular descriptors (numerical representations of chemical properties) to an observed activity, such as inhibitory concentration (IC50) or binding affinity. mdpi.comjocpr.com

The development of a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic), selecting the most relevant descriptors, building a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorously validating the model's predictive power. mdpi.com

Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing candidates for synthesis and testing. jocpr.com For instance, a QSAR study on a series of oxadiazole derivatives identified descriptors related to atomic masses, van der Waals volumes, and polarizabilities as being crucial for their agonist action. Such models provide valuable guidelines for medicinal chemists, indicating which molecular features are beneficial or detrimental to the desired biological activity.

| Model Type | Key Descriptors | Statistical Parameter (r²) | Interpretation | Reference |

|---|---|---|---|---|

| CP-MLR | MATS1v, MATS4m, MATS5p | 0.854 | Higher values of Moran autocorrelation (weighted by van der Waals volumes, atomic masses, and polarizabilities) are conducive to improving agonist action. |

2D and 3D-QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.

2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of a molecule. These descriptors can include constitutional parameters (e.g., molecular weight, number of atoms), topological indices (e.g., connectivity indices), and electronic properties (e.g., partial charges). For a series of this compound analogues, a 2D-QSAR model could be developed to correlate these descriptors with their observed biological activity, such as inhibitory concentrations (IC50) against a particular enzyme or cell line. The goal is to generate a statistically significant model that can predict the activity of new, unsynthesized analogues. nih.gov Information derived from such models can guide the modification of the parent structure to enhance its desired biological effect. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. mdpi.com These approaches involve aligning a set of molecules and calculating their steric and electrostatic fields. mdpi.com The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). mdpi.com For this compound and its analogues, a 3D-QSAR study could reveal the specific spatial regions where bulky or electron-donating/withdrawing substituents would be favorable for enhancing biological activity. The visual representation of these fields in the form of contour maps provides intuitive guidance for medicinal chemists to design more potent compounds. mdpi.com

A hypothetical 2D-QSAR study on a series of phthalazine derivatives might yield a regression equation similar to:

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the lipophilicity, TPSA is the topological polar surface area, and MW is the molecular weight. The coefficients (β) would indicate the relative importance of each descriptor.

Predictive Model Development for Biological Efficacy

Building upon QSAR principles, predictive models for biological efficacy aim to forecast the therapeutic potential of novel compounds. These models integrate various computational techniques to assess properties beyond simple ligand-target interactions, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

For phthalazine derivatives, predictive models can be developed to screen for compounds with desirable pharmacokinetic properties, such as good oral bioavailability and blood-brain barrier permeability, which is crucial for neurological targets. nih.gov For instance, in the development of anti-Alzheimer's agents based on the phthalazine-1,4-dione scaffold, computational models were used to predict the ability of compounds to cross the blood-brain barrier. nih.gov

The development of these predictive models typically involves the following steps:

Data Collection: Gathering a dataset of compounds with known biological activities and physicochemical properties.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Employing machine learning algorithms such as multiple linear regression, support vector machines, or neural networks to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation sets.

Such models can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational changes, stability, and interactions of a ligand within a biological environment, such as the active site of a protein. nih.gov

For this compound and its analogues, MD simulations can be employed to:

Assess Binding Stability: By simulating the ligand-protein complex over a period of nanoseconds, it is possible to evaluate the stability of the binding pose obtained from molecular docking. nih.govresearchgate.netresearchgate.netnih.gov Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex. nih.gov

Analyze Conformational Changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding. This includes identifying key conformational changes in the protein that may be crucial for its function or for the ligand's inhibitory activity.

Calculate Binding Free Energies: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.com

Virtual Screening for Novel Phthalazine Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. ekb.eg This approach is much faster and more cost-effective than high-throughput screening of physical compounds.

For the discovery of novel phthalazine derivatives, both ligand-based and structure-based virtual screening methods can be employed.

Ligand-Based Virtual Screening: This method relies on the knowledge of known active compounds. A model, or pharmacophore, is built based on the common structural features of these active molecules. This pharmacophore is then used to search a database for other molecules that fit the model.

Structure-Based Virtual Screening: When the three-dimensional structure of the target protein is known, molecular docking can be used to screen large compound libraries. ekb.eg In this process, each molecule in the library is computationally "docked" into the active site of the target protein, and a scoring function is used to estimate its binding affinity.

Several studies have successfully employed virtual screening to identify novel phthalazine derivatives with promising biological activities. For example, phthalazine derivatives have been identified as potential inhibitors of enzymes implicated in cancer and other diseases through molecular docking studies. ekb.egnih.govresearchgate.net The identified hits from virtual screening can then be synthesized and subjected to experimental validation, streamlining the process of lead discovery. ekb.eg

The following table summarizes some of the computational approaches and their applications in the study of phthalazine derivatives:

| Computational Technique | Application in Phthalazine Derivative Research | Key Insights Provided |

| 2D-QSAR | Correlating structural features with biological activity. | Identification of key molecular descriptors influencing activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Understanding the 3D steric and electronic requirements for activity. | Guidance for substituent modifications to enhance potency. |

| Predictive ADMET Models | Forecasting pharmacokinetic and toxicity profiles. | Selection of candidates with favorable drug-like properties. |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes. | Understanding the dynamic nature of binding and conformational changes. |

| Virtual Screening | Identifying novel hit compounds from large chemical libraries. | Rapid discovery of potential lead molecules for further development. |

Future Directions and Emerging Research Avenues for 6 Bromophthalazine 1,4 Diol

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

Furthermore, the use of advanced catalytic systems, such as transition-metal catalysts, could enable more selective and efficient functionalization of the phthalazine (B143731) scaffold. longdom.org For instance, palladium-catalyzed cross-coupling reactions could be employed for the selective introduction of various substituents at specific positions on the phthalazine ring, allowing for the rapid generation of a diverse library of analogues for biological screening.

Below is a table summarizing potential novel synthetic strategies and their anticipated advantages:

| Synthetic Strategy | Key Features | Potential Advantages |

| Multi-component Reactions | Combination of three or more reactants in a single step. | Reduced reaction steps, increased efficiency, minimized waste. |

| Flow Chemistry | Continuous reaction in a microreactor. | Improved safety, better control over reaction parameters, scalability. |

| Catalytic C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Atom economy, reduced pre-functionalization steps, access to novel derivatives. |

| Photoredox Catalysis | Use of light to drive chemical reactions. | Mild reaction conditions, unique reactivity, access to novel transformations. |

Exploration of Advanced Functionalization for Tailored Biological Profiles

The biological activity of 6-Bromophthalazine-1,4-diol can be significantly modulated through the strategic functionalization of its core structure. The presence of the bromine atom and two hydroxyl groups provides key handles for chemical modification. Future research will undoubtedly focus on exploring advanced functionalization strategies to create derivatives with tailored biological profiles.

One key area of exploration will be the substitution of the bromine atom. Through reactions such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling, a wide array of aryl, heteroaryl, or alkyl groups can be introduced at the 6-position. This will allow for the systematic investigation of how modifications at this position impact biological activity and target engagement.

The two hydroxyl groups at the 1- and 4-positions are also prime targets for functionalization. They can be converted into ethers, esters, or other functional groups to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, these hydroxyl groups can serve as attachment points for linkers to conjugate the phthalazine scaffold to other molecules, such as targeting ligands or cytotoxic payloads, to create more sophisticated therapeutic agents.

The following table outlines potential functionalization strategies and their expected impact on the molecule's properties:

| Functionalization Target | Modification Strategy | Potential Impact on Biological Profile |

| Bromine Atom (Position 6) | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Modulation of target binding affinity and selectivity. |

| Hydroxyl Groups (Positions 1, 4) | Etherification, esterification, glycosylation | Improved pharmacokinetic properties (solubility, stability). |

| Phthalazine Core | Introduction of bioisosteric replacements | Enhanced metabolic stability and reduced off-target effects. |

| Overall Scaffold | Derivatization into prodrugs | Improved oral bioavailability and targeted drug delivery. |

Integration of Multi-Omics Data in SAR and Drug Discovery

The era of "big data" in biology presents a significant opportunity to accelerate drug discovery efforts for compounds like this compound. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological systems in which a drug candidate will operate. nih.govdoaj.org

In the context of Structure-Activity Relationship (SAR) studies, multi-omics data can help to elucidate the molecular mechanisms of action of this compound and its derivatives. nih.gov For example, by analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with different analogues, researchers can identify the specific cellular pathways that are being modulated. This information is invaluable for optimizing the compound's activity and selectivity.

Furthermore, multi-omics data can aid in the identification of predictive biomarkers of drug response. By correlating a compound's efficacy with the molecular profiles of different cell lines or patient samples, it may be possible to identify genetic or protein signatures that predict which patients are most likely to benefit from treatment.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and design. frontiersin.orgmdpi.com These computational tools can be applied to this compound research in several impactful ways.

One key application is in the de novo design of novel analogues. Generative AI models can be trained on large datasets of known bioactive molecules to learn the underlying principles of molecular design. These models can then be used to generate novel phthalazine derivatives with desired properties, such as high potency, low toxicity, and favorable pharmacokinetic profiles.

ML models can also be developed to predict the biological activity and properties of virtual compounds before they are synthesized. mdpi.com By training these models on existing experimental data, it is possible to create predictive tools that can rapidly screen large virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and testing. This in silico screening approach can significantly reduce the time and cost associated with the early stages of drug discovery.

The table below highlights some applications of AI and ML in the context of this compound research:

| AI/ML Application | Description | Potential Outcome |

| De Novo Drug Design | Generative models create novel molecular structures. | Identification of novel, potent, and drug-like candidates. |

| Predictive Modeling | QSAR models predict activity and properties. | Prioritization of synthetic targets and reduced experimental costs. |

| Target Identification | Algorithms analyze biological data to propose protein targets. | Elucidation of the mechanism of action. |

| Synthesis Prediction | Software predicts optimal synthetic routes. | More efficient and cost-effective chemical synthesis. |

Investigation of Mechanisms of Action at the Molecular and Cellular Level

A deep understanding of a compound's mechanism of action is crucial for its successful development as a therapeutic agent. For this compound, future research will need to focus on elucidating its molecular and cellular targets and the downstream signaling pathways it modulates.

A variety of experimental approaches can be employed to achieve this. Target identification studies, such as affinity chromatography and chemical proteomics, can be used to isolate and identify the specific proteins that this compound binds to within the cell. Once a target is identified, further biochemical and biophysical assays can be used to characterize the binding interaction in detail.

At the cellular level, techniques such as high-content imaging and flow cytometry can be used to assess the effects of the compound on various cellular processes, including cell proliferation, apoptosis, and cell cycle progression. nih.gov By combining these molecular and cellular approaches, a comprehensive picture of the compound's mechanism of action can be assembled.

Development of this compound as a Scaffold for Complex Molecular Architectures

The this compound core represents a versatile scaffold that can be elaborated into more complex molecular architectures. researchgate.net Its inherent structural features make it an ideal starting point for the construction of molecules with diverse three-dimensional shapes and functionalities.

One exciting direction is the use of this compound as a building block in the synthesis of macrocycles and other constrained topologies. These more rigid structures can offer improved binding affinity and selectivity for their biological targets compared to more flexible, linear molecules.

Furthermore, the phthalazine scaffold can be incorporated into larger, multi-component molecules, such as proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs). In these applications, the this compound moiety could serve as a key recognition element for a specific protein target, while being linked to another functional component that elicits a desired biological effect.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromophthalazine-1,4-diol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of brominated heterocyclic compounds like this compound typically involves electrophilic aromatic substitution or cross-coupling reactions. For example, bromination of phthalazine-1,4-diol using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in a polar aprotic solvent (e.g., DMF) can yield the brominated product. Optimization of stoichiometry, catalyst (e.g., FeBr₃), and reaction time is critical to minimize di-substitution byproducts . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by -/-NMR and HPLC-MS ensures purity (>95%).

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : -NMR can confirm the position of the bromine substituent by observing deshielding effects on adjacent protons. For instance, protons ortho to Br typically show downfield shifts (~δ 8.5–9.0 ppm) compared to the parent compound .

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of the bromine position and diol tautomerism. Preferential hydrogen bonding between hydroxyl groups and solvent molecules (e.g., DMSO) can stabilize specific tautomers .

Q. What solvent systems are optimal for stabilizing this compound in solution-phase studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the diol groups. However, prolonged storage in DMSO may lead to oxidation; thus, inert atmospheres (N₂/Ar) and low temperatures (4°C) are recommended. Aqueous solubility can be improved using co-solvents like ethanol (1:1 v/v) at pH 7–8 to avoid deprotonation .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group, facilitating regioselective Suzuki-Miyaura or Heck couplings. For example, in Pd(PPh₃)₄-catalyzed reactions, the Br substituent enables coupling with arylboronic acids at the 6-position, while the diol groups stabilize intermediates via chelation. Kinetic studies (monitored by HPLC) show that electron-withdrawing groups on the boronic acid partner increase reaction rates by 30–50% .

Q. What strategies mitigate tautomerization-induced variability in this compound during catalytic applications?

- Methodological Answer : Tautomerization between 1,4-diol and 1,2-diketone forms can be suppressed by:

- Steric hindrance : Introducing bulky substituents adjacent to hydroxyl groups.

- Coordination chemistry : Using transition metals (e.g., Cu²⁺) to lock the diol tautomer via complexation.

- Solvent control : Non-polar solvents (toluene) favor the diketone form, while polar solvents stabilize the diol .

Q. How can computational modeling (DFT, MD) predict the interaction of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) optimize the geometry and electrostatic potential surfaces to identify reactive sites. Molecular dynamics (MD) simulations (AMBER force field) model binding to enzymes (e.g., kinases), revealing that the bromine atom enhances hydrophobic interactions with pocket residues (e.g., Phe-82 in EGFR), while diol groups form hydrogen bonds with catalytic aspartates .

Data Contradictions and Resolution

Q. Conflicting reports on the stability of this compound under acidic vs. basic conditions: How to reconcile these?